molecular formula C26H28FN3O8S B1665732 Altanserin tartrate CAS No. 79449-96-0

Altanserin tartrate

Cat. No.: B1665732
CAS No.: 79449-96-0
M. Wt: 561.6 g/mol
InChI Key: VZGOQPXIRAHJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Altanserin tartrate (C₂₂H₂₂FN₃O₂S; molecular weight: 561.6 g/mol) is a selective serotonin 2A (5-HT2A) receptor antagonist . It is primarily utilized as a positron emission tomography (PET) tracer labeled with fluorine-18 ([¹⁸F]altanserin) to study 5-HT2A receptor distribution in the brain . Its high specificity enables non-invasive quantification of receptor availability in cortical regions, which is critical for research on psychiatric disorders such as depression, schizophrenia, and eating disorders .

Properties

CAS No.

79449-96-0

Molecular Formula

C26H28FN3O8S

Molecular Weight

561.6 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22FN3O2S.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

VZGOQPXIRAHJLV-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS No.

79449-96-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

altanserin
altanserin tartrate

Origin of Product

United States

Preparation Methods

Precursor Preparation: Nitroaltanserin

The synthesis begins with nitroaltanserin (3-(2-(4-(4-nitrobenzoyl)-1-piperidinyl)ethyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone), a nitro-substituted intermediate. This compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-nitrobenzoyl chloride and a piperidine derivative under anhydrous conditions.

Fluorination Reaction

Nitroaltanserin undergoes fluorode nitration using [K⊂222][18F]F in a two-step process:

  • Nucleophilic Substitution : The nitro group is replaced by fluoride in dimethyl sulfoxide (DMSO) at 150°C for 10 minutes.
  • Purification : The crude product is purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of ethanol, tetrahydrofuran (THF), and ammonium acetate buffer (1:2:27, v/v/v).

Table 2: Fluorination Reaction Parameters

Parameter Value
Temperature 150°C
Reaction Time 10 minutes
Solvent Anhydrous DMSO
Radiochemical Yield 20% ± 4% (non-decay corrected)
Purity >97%

Formation of Altanserin Tartrate

Salt Formation

The free base is converted to the tartrate salt via acid-base reaction with L-(+)-tartaric acid in ethanol. The process involves:

  • Dissolving altanserin free base in warm ethanol.
  • Adding equimolar tartaric acid and stirring at 25°C for 2 hours.
  • Crystallizing the salt by cooling to 4°C and filtering the precipitate.

Optimization of Crystallization

Key factors affecting yield and purity include:

  • Solvent Choice : Ethanol provides optimal solubility and crystallization kinetics.
  • Stoichiometry : A 1:1 molar ratio of base to tartaric acid minimizes byproducts.
  • Temperature Gradient : Gradual cooling prevents amorphous solid formation.

Table 3: Tartrate Salt Crystallization Conditions

Parameter Value
Solvent Ethanol (absolute)
Molar Ratio (Base:Acid) 1:1
Crystallization Temp 4°C
Yield 85%–90%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC methods validated for this compound employ a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 35% THF in 0.05 M ammonium acetate (pH 4.75). Retention time is 12.3 minutes, with UV detection at 254 nm.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a prominent [M+H]+ ion at m/z 412.2, consistent with the molecular formula C22H22FN3O2S.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 7.6 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 4.32 (s, 2H, CH2), 3.81 (t, J = 6.0 Hz, 2H, CH2), 3.12 (br s, 4H, piperidine-H).

Challenges and Methodological Advancements

Scalability and GMP Compliance

Good Manufacturing Practice (GMP)-compliant protocols emphasize:

  • Quality Control : Residual solvent analysis (DMSO < 500 ppm).
  • Stability Testing : Tartrate salt remains stable for 24 months at −20°C.

Applications in Neuropharmacology

This compound’s utility extends beyond receptor antagonism:

  • PET Imaging : Quantification of 5-HT2A receptor density in major depressive disorder and obsessive-compulsive disorder.
  • Drug Interaction Studies : Displacement assays with ketanserin validate receptor specificity.

Chemical Reactions Analysis

Formation of Altanserin Tartrate

This compound is produced by reacting altanserin free base with L-(+)-tartaric acid :

Altanserin free base +L tartaric acidAltanserin tartrate\text{Altanserin free base }+\text{L tartaric acid}\rightarrow \text{this compound}

  • Enhances solubility and stability for biological applications.

Key Reaction Mechanisms and Findings

  • Displacement Studies : Ketanserin (1.5 mg/kg) displaces [¹⁸F]altanserin binding by 57–100% in rat brain regions, confirming receptor specificity .

  • Metabolite Analysis :

    • 74% ± 6% of intact [¹⁸F]altanserin remains in plasma after 2 hours .

    • No significant metabolites detected in brain tissue .

Table 1: Reaction Conditions for [¹⁸F]Altanserin Synthesis

ParameterCondition
PrecursorNitro-altanserin (5.0 ± 0.4 mg)
SolventAnhydrous DMSO
Temperature150°C
Reaction Time10 minutes
PurificationC18-SepPak + HPLC

Critical Analysis of Reaction Pathways

  • Challenges :

    • High-temperature fluorination risks side reactions (e.g., hydrolysis).

    • Metabolite interference in plasma necessitates rigorous HPLC purification .

  • Solutions :

    • Use of kryptofix 222 stabilizes [¹⁸F]fluoride during nucleophilic substitution .

Scientific Research Applications

Neuroimaging Studies

Altanserin tartrate has been extensively used in PET studies to quantify 5-HT2A receptor availability in both animal models and humans. The ability to visualize these receptors provides insights into their role in various neuropsychiatric disorders.

  • Case Study: Human Brain Imaging
    A study demonstrated the utility of [^18F]altanserin in assessing serotonin release capacity in the human brain. The findings indicated that this radiotracer could effectively measure cortical serotonin levels, providing a direct method to evaluate serotonergic function in living subjects .
  • Animal Studies
    In rodent models, [^18F]altanserin has been employed to examine the distribution and binding potential of 5-HT2A receptors. Research involving Lister Hooded rats showed significant brain uptake consistent with known receptor distributions, confirming its suitability for quantitative analysis .

Pharmacological Research

The pharmacological profile of this compound has been explored to understand its effects on serotonergic signaling pathways.

  • Ligand Bias and Inverse Agonism
    Research indicates that altanserin exhibits biased inverse agonism at the 5-HT2A receptor, affecting downstream signaling pathways. This property may have implications for developing new therapeutic strategies targeting serotonin receptors .
  • Clinical Implications
    Investigations into the relationship between altanserin binding and psychiatric conditions have revealed altered receptor activity in disorders such as anorexia nervosa and depression. For instance, reduced binding potential was observed in specific cortical regions among patients with anorexia nervosa, suggesting a link between receptor availability and disease state .

Binding Affinity of this compound

Target Binding Affinity (Ki) Condition
5-HT2A Receptor0.3 nMHuman
Cortical RegionsVariedAnorexia Nervosa (REC)
Bulimia Nervosa (REC)

Summary of Case Studies

Study Subjects Findings
PET Imaging in SchizophreniaHumanAltered 5-HT2A receptor availability
Rodent Model StudyLister Hooded RatsConfirmed effective binding and distribution
Anorexia NervosaPatientsReduced binding potential in specific brain areas

Mechanism of Action

Altanserin tartrate exerts its effects by binding to the 5-hydroxytryptamine 2A receptor, a subtype of serotonin receptor. This binding inhibits the receptor’s activity, thereby modulating the levels of serotonin in the brain. The molecular targets involved include the serotonin receptors located in various regions of the brain, such as the neocortex and cerebellum .

Comparison with Similar Compounds

Comparison with Similar 5-HT2A Receptor Antagonists

The following table summarizes key pharmacological and structural differences between altanserin tartrate and analogous compounds:

Compound This compound Ketanserin Tartrate MDL 100907 (Volinanserin) SR 46349B (Eplivanserin)
Molecular Formula C₂₂H₂₂FN₃O₂S·C₄H₆O₆ C₂₂H₂₂FN₃O₃·C₄H₆O₆ C₂₄H₂₈F₂N₂O C₂₀H₂₀FN₃O₄
Selectivity 5-HT2A (high) 5-HT2A, α1-adrenergic 5-HT2A (high) 5-HT2A (high), 5-HT2C (moderate)
log P 2–3 3.1 (estimated) 2–3 2.5 (estimated)
PET Utility Widely used in humans Limited due to off-target effects Preclinical use Not commonly used for PET
PgP Interaction Substrate (reduced rodent uptake) Unknown Minimal data Unknown
Clinical Applications Research on 5-HT2A receptor density Hypertension (off-label) Insomnia trials (discontinued) Investigational for sleep disorders

Key Differentiators

Selectivity Profile :

  • Altanserin and MDL 100907 exhibit high selectivity for 5-HT2A receptors, whereas ketanserin also binds α1-adrenergic receptors, limiting its utility in CNS studies . SR 46349B shows moderate affinity for 5-HT2C receptors, complicating its use in receptor-specific studies .

Pharmacokinetics :

  • Altanserin’s brain uptake in rodents is reduced by PgP efflux, necessitating co-administration of inhibitors like cyclosporine A for preclinical studies. In contrast, MDL 100907 demonstrates favorable blood-brain barrier penetration without significant PgP interaction .

PET Imaging Performance :

  • [¹⁸F]altanserin has a slower washout in humans compared to canines, allowing stable quantification of cortical 5-HT2A receptors . MDL 100907 derivatives (e.g., [¹¹C]Cimbi-36) show faster kinetics but lower cortical specificity .

Research Findings and Clinical Relevance

Age-Dependent Receptor Changes: [¹⁸F]altanserin PET studies revealed inverse correlations between age and 5-HT2A receptor density in healthy controls, a pattern absent in recovered anorexia nervosa patients, suggesting disease-specific receptor adaptations .

PgP Modulation :

  • Co-administration of cyclosporine A in rats increased altanserin’s brain uptake by 2.1–2.8-fold, highlighting PgP’s regional variability in the rodent brain .

Comparative Efficacy in Blockade: In nonhuman primates, altanserin reduced [¹¹C]metergoline binding by >50% in the occipital cortex, outperforming citalopram, a selective serotonin reuptake inhibitor .

Q & A

Q. How is [18F]altanserin synthesized and validated for PET imaging of 5-HT2A receptors?

[18F]altanserin is synthesized via nucleophilic substitution of its nitro precursor (nitro-altanserin) using [18F]fluoride. The process involves heating under anhydrous conditions, followed by purification via preparative reverse-phase HPLC to separate [18F]altanserin from unreacted precursors. Radiochemical purity (≥98%) and stability are confirmed using analytical HPLC, with retention time consistency (50 min) and no degradation observed for up to four hours post-synthesis. The average radiochemical yield is 13 ± 2%, with a synthesis time of ~114 minutes . Non-radioactive altanserin hydrochloride hydrate is used as a reference standard for calibration curves in HPLC validation .

Q. What methodological approaches are used to quantify 5-HT2A receptor density using [18F]altanserin in vivo?

Receptor availability is estimated using compartmental (2TCM) and graphical (Logan, SRTM2) pharmacokinetic models. These models rely on time-activity curves (TACs) from arterial blood samples (metabolite-corrected input functions) or reference regions (e.g., cerebellum). Specific binding ratios (SBR) are calculated by comparing uptake in target regions (e.g., cortex) to the reference region. Validation studies show high consistency between arterial and reference tissue models in untreated animals, with cortical regions exhibiting the highest receptor density .

Q. How does age or neuropsychiatric status correlate with 5-HT2A receptor availability in clinical studies?

PET studies reveal an age-dependent decline in [18F]altanserin binding, reflecting reduced 5-HT2A receptor density with aging. In Tourette’s syndrome, patients show elevated receptor binding compared to healthy controls. Additionally, neuroticism scores in healthy subjects correlate positively with cortical [18F]altanserin uptake, suggesting serotonin system involvement in personality traits .

Advanced Research Questions

Q. How does P-glycoprotein (PgP) efflux transporter activity impact [18F]altanserin brain uptake in rodent models?

[18F]Altanserin is a substrate for PgP, which limits its brain penetration in rodents. Co-administration of cyclosporine A (CsA, 47 mg/kg), a PgP inhibitor, increases brain uptake by 2.1–2.8-fold regionally. This effect is attributed to heterogeneous PgP distribution, with lower levels in the cerebellum affecting reference tissue modeling. Pharmacokinetic analyses show significant discrepancies in subcortical regions (hippocampus, striatum) when PgP is inhibited, necessitating careful selection of reference regions .

Q. How can contradictory specific binding ratio (SBR) results be resolved in [18F]altanserin PET studies?

SBR inconsistencies may arise from methodological differences, such as reference region selection or PgP modulation. For example, ketanserin pre-treatment paradoxically increases [18F]altanserin SBR in rodents due to off-target effects. To mitigate this, use arterial input functions for kinetic modeling or validate reference regions with post-mortem receptor density data. Discrepancies in subcortical regions highlight the need for region-specific PgP activity assessments .

Q. What strategies improve translational validity of [18F]altanserin in cross-species PET studies?

Rodent studies require PgP inhibition (e.g., CsA) to achieve sufficient brain uptake for quantification. In contrast, primates and humans exhibit higher baseline uptake due to lower PgP activity. Species-specific differences in receptor distribution (e.g., striatal vs. cortical binding) should be accounted for when extrapolating preclinical data. Co-registration with MRI improves anatomical localization in small-animal studies .

Q. How do serotonergic drugs alter striatal dopamine dynamics in PET-microdialysis hybrid studies?

Altanserin (5-HT2A antagonist) increases extracellular striatal dopamine by 35% in rats, as shown by microdialysis, and reduces 11C-raclopride (D2 receptor tracer) binding by 37% in baboons. This inverse relationship between serotonin antagonism and dopamine release underscores the utility of combined PET-microdialysis approaches for studying neurotransmitter interactions .

Methodological Considerations

  • Data Interpretation : Use arterial input functions for kinetic modeling in PgP-inhibited studies to avoid reference region bias .
  • Quality Control : Ensure radiochemical purity ≥98% via HPLC and confirm stability under physiological conditions .
  • Ethical Compliance : Adhere to institutional guidelines for radiotracer use in human/animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altanserin tartrate
Reactant of Route 2
Altanserin tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.